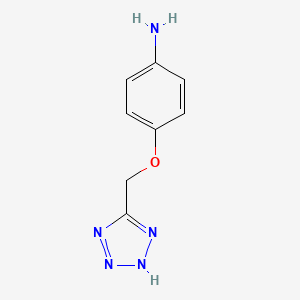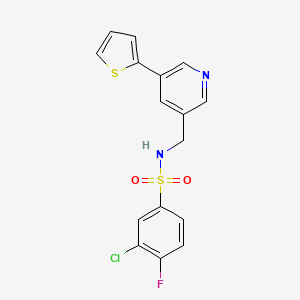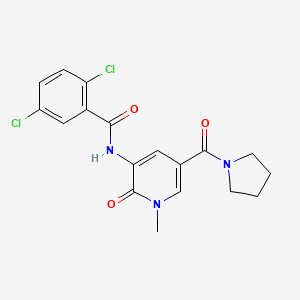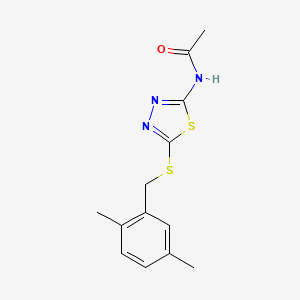
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is a chemical compound with the molecular formula C8H9N5O. It has a molecular weight of 191.19 . The compound is sold in a solid form and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of an aniline (benzene ring with an amino group) connected to a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom) via a methoxy group . The InChI code for this compound is 1S/C8H9N5O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.19 . The compound’s InChI code is 1S/C8H9N5O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) .Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
A novel polymer based on an interesting monomer similar to "4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline" was successfully synthesized and characterized. Its application as a counter electrode in the fabrication of dye-sensitized solar cells demonstrated a significant increase in energy conversion efficiency compared to traditional Pt counter electrodes, highlighting its potential in photovoltaic applications (Shahhosseini et al., 2016).
Photophysics and Electroluminescence
Research into tetradentate bis-cyclometalated platinum(II) complexes, involving similar aniline derivatives, has uncovered materials with high luminescence and potential applications in organic light-emitting diodes (OLEDs). These complexes show promise for use in devices requiring high-efficiency electroluminescence across a broad spectrum of colors (Vezzu et al., 2010).
DNA-Binding Studies and Antioxidant Activities
Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives were studied for their DNA-binding properties and antioxidant activities. These complexes exhibit potential for biological applications, including as DNA intercalators and scavengers for eliminating radicals in vitro, suggesting their use in medical and biochemical research (Wu et al., 2014).
Synthesis, Structure, and Decomposition Studies
An experimental and theoretical study focused on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including derivatives similar to "this compound." These compounds have applications in materials science, especially where thermal stability is of importance, and could be used in the design of heat-resistant polymers or as components in energetic materials (Yılmaz et al., 2015).
Anti-corrosive Material Application
A tetra-functionalized aromatic epoxy pre-polymer demonstrated significant corrosion inhibition for carbon steel, suggesting its potential as an anti-corrosive coating in industrial applications. The study showcases the use of aniline derivatives in creating materials that protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Dagdag et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVHXIHLIWRSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2691639.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2691647.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
![N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2691654.png)

![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one](/img/structure/B2691656.png)

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
